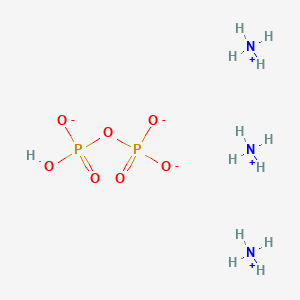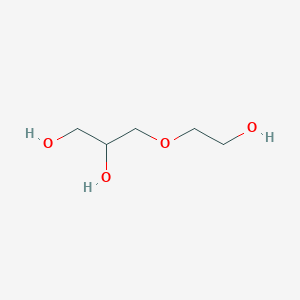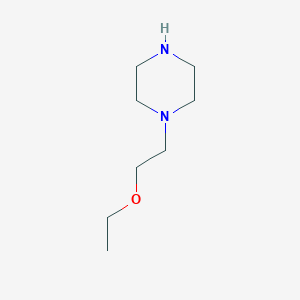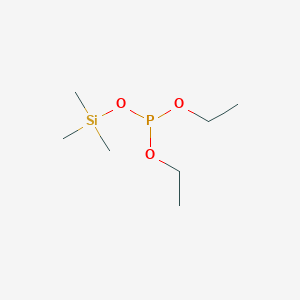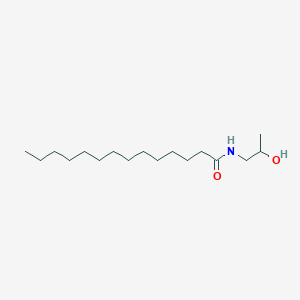
N-(2-Hydroxypropyl)myristamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropyl)myristamide (HPMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPMA is a derivative of myristic acid, which is a saturated fatty acid found in coconut oil and other natural sources.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxypropyl)myristamide is not fully understood. However, it is believed that N-(2-Hydroxypropyl)myristamide exerts its effects by modulating various signaling pathways in cells. For example, N-(2-Hydroxypropyl)myristamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2-Hydroxypropyl)myristamide has also been shown to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress.
Biochemical and Physiological Effects:
N-(2-Hydroxypropyl)myristamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Hydroxypropyl)myristamide can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that N-(2-Hydroxypropyl)myristamide can improve cognitive function in animal models of Alzheimer's disease and protect against ischemic brain injury. N-(2-Hydroxypropyl)myristamide has also been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Hydroxypropyl)myristamide in lab experiments is its versatility. N-(2-Hydroxypropyl)myristamide can be easily modified to suit different experimental needs, such as by attaching various functional groups to the molecule. Additionally, N-(2-Hydroxypropyl)myristamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-Hydroxypropyl)myristamide is its cost. N-(2-Hydroxypropyl)myristamide is a synthetic compound that can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for N-(2-Hydroxypropyl)myristamide research. One area of interest is the development of N-(2-Hydroxypropyl)myristamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the use of N-(2-Hydroxypropyl)myristamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, N-(2-Hydroxypropyl)myristamide could be further modified to improve its properties, such as by increasing its solubility or reducing its toxicity. Overall, N-(2-Hydroxypropyl)myristamide has the potential to be a valuable tool in various fields of research and industry.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxypropyl)myristamide involves the reaction of myristic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of N-(2-Hydroxypropyl)myristamide is typically around 70-80%.
Applications De Recherche Scientifique
N-(2-Hydroxypropyl)myristamide has been studied for its potential applications in various fields, including biomedical research, pharmaceuticals, and industrial chemistry. In biomedical research, N-(2-Hydroxypropyl)myristamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells. In pharmaceuticals, N-(2-Hydroxypropyl)myristamide has been used as a surfactant and emulsifier in drug formulations. In industrial chemistry, N-(2-Hydroxypropyl)myristamide has been used as a lubricant and in the production of plastics and other materials.
Propriétés
Numéro CAS |
10525-14-1 |
|---|---|
Nom du produit |
N-(2-Hydroxypropyl)myristamide |
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |
Clé InChI |
WGBIOGHOLKYEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Autres numéros CAS |
68855-61-8 10525-14-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




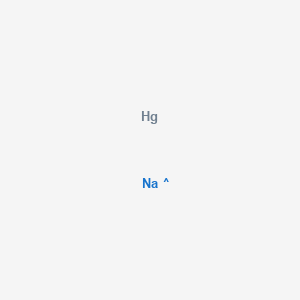
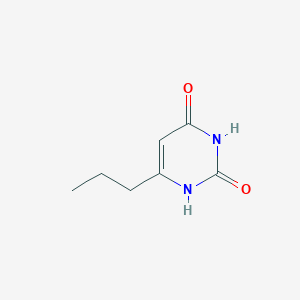

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)


